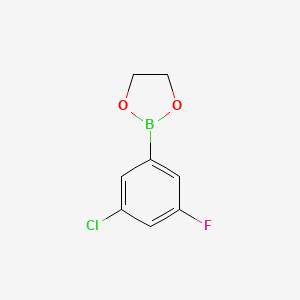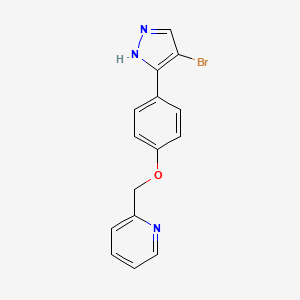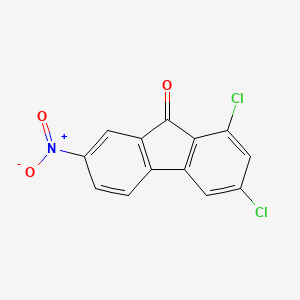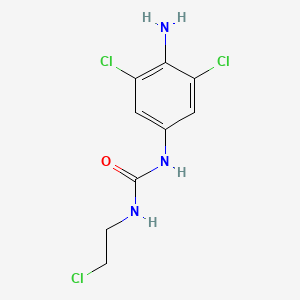
1-(Quinolin-2-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Quinolin-2-yl)butan-2-one is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline ring attached to a butanone moiety, making it a valuable compound for various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Quinolin-2-yl)butan-2-one can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
Another method involves the cyclization of o-alkenylanilines using carbon monoxide as a carbonyl source. This reaction is catalyzed by palladium acetate (Pd(OAc)2) and copper acetate (Cu(OAc)2) under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Quinolin-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in pharmaceutical and chemical research.
Applications De Recherche Scientifique
1-(Quinolin-2-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(Quinolin-2-yl)butan-2-one involves its interaction with various molecular targets and pathways. The quinoline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit specific enzymes and receptors, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound with a similar structure but without the butanone moiety.
Quinolin-2-one: A derivative with a carbonyl group at the second position of the quinoline ring.
Quinolin-2-carboxylic acid: A derivative with a carboxyl group at the second position of the quinoline ring
Uniqueness
1-(Quinolin-2-yl)butan-2-one is unique due to the presence of the butanone moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
1531-31-3 |
|---|---|
Formule moléculaire |
C13H13NO |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
1-quinolin-2-ylbutan-2-one |
InChI |
InChI=1S/C13H13NO/c1-2-12(15)9-11-8-7-10-5-3-4-6-13(10)14-11/h3-8H,2,9H2,1H3 |
Clé InChI |
ZRWNYCNMQFWSOF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC1=NC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B13998972.png)



![6,7-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9h)-one](/img/structure/B13998995.png)


![3-Amino-N-(2-{4-[(3-methyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B13999005.png)
![N-Methyl-N-[(oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B13999011.png)

